molecular formula C14H18N2O2S3 B2747326 N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 946249-22-5

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2747326
CAS RN: 946249-22-5
M. Wt: 342.49
InChI Key: LUDYPBFZGUBPIZ-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, commonly known as PTTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. PTTS is a member of the sulfonamide class of compounds, which have been widely used in the treatment of various diseases, including bacterial infections, cancer, and diabetes.

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, showing potential as antibacterial agents. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, which were tested for antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
  • Antiproliferative Agents : A study on N,N-dimethylbenzenesulfonamide derivatives bearing pyridine, thiophene, thiazole, chromene, and benzochromene moieties revealed that some compounds exhibited higher antiproliferative activity against the human breast cancer cell line MCF-7 compared to doxorubicin, suggesting their potential as antiproliferative agents (Bashandy et al., 2014).

Biomedical Applications

  • Anticancer and Radiosensitizing Properties : Sulfonamide derivatives synthesized from specific precursors exhibited significant in-vitro anticancer activity against the human tumor liver cell line HEPG-2, surpassing the activity of doxorubicin. These compounds also enhanced the cell-killing effect of γ-radiation, indicating their potential as anticancer and radiosensitizing agents (Ghorab et al., 2015).
  • Antibacterial and Antitumor Agents : The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives demonstrated potent antitumor and antibacterial activities. Compounds showed higher activity against liver, colon, and lung cancer cell lines compared to doxorubicin, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S3/c17-21(18,14-4-3-8-20-14)15-10-13(12-5-9-19-11-12)16-6-1-2-7-16/h3-5,8-9,11,13,15H,1-2,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDYPBFZGUBPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

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